2-amino-3-(2,4-dinitrophenyl)propanoic Acid
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Overview
Description
2-amino-3-(2,4-dinitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9N3O6 It is a derivative of phenylalanine, where the phenyl ring is substituted with two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-dinitrophenyl)propanoic acid typically involves the nitration of phenylalanine derivatives. One common method is the nitration of 2-amino-3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-dinitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: 2-amino-3-(2,4-diaminophenyl)propanoic acid.
Reduction: 2-amino-3-(2,4-dinitrosophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-3-(2,4-dinitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-dinitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, affecting the oxidative state of biological molecules. The amino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s effects on cellular pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-3-(2,4-dinitrophenyl)propanoic acid is unique due to the presence of two nitro groups on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds with only one nitro group or different substituents. This unique structure allows for specific interactions and reactions that are not observed in other related compounds.
Properties
IUPAC Name |
2-amino-3-(2,4-dinitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUHQYJZJUDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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